molecular formula C11H18Cl2N2 B12847210 (R)-4-(Piperidin-3-yl)aniline dihydrochloride

(R)-4-(Piperidin-3-yl)aniline dihydrochloride

Cat. No.: B12847210
M. Wt: 249.18 g/mol
InChI Key: LHBXDRDCMOQPJV-XRIOVQLTSA-N
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Description

®-4-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline and piperidine, and it is commonly used in scientific research for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Piperidin-3-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with ®-3-piperidinol under specific conditions. The nitro group is reduced to an amine, and the resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of ®-4-(Piperidin-3-yl)aniline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

®-4-(Piperidin-3-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, N-oxides, and reduced amine compounds .

Scientific Research Applications

®-4-(Piperidin-3-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, ®-4-(Piperidin-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research applications .

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

4-[(3R)-piperidin-3-yl]aniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;;/h3-6,10,13H,1-2,7-8,12H2;2*1H/t10-;;/m0../s1

InChI Key

LHBXDRDCMOQPJV-XRIOVQLTSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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